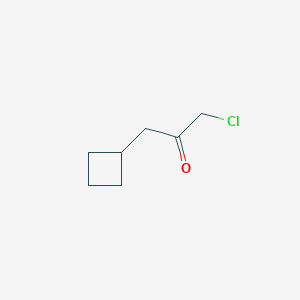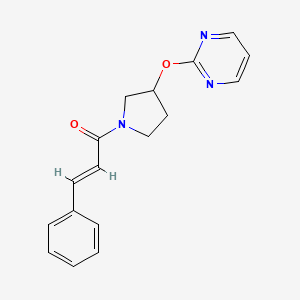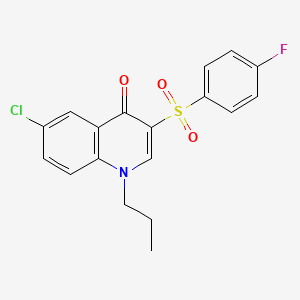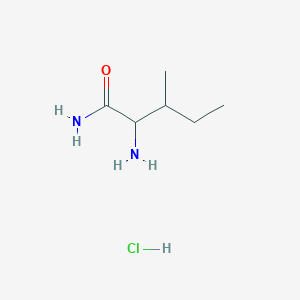![molecular formula C26H26N6O2S B2695070 N-benzyl-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1206988-54-6](/img/no-structure.png)
N-benzyl-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-benzyl-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide” is a small molecule that is part of a new set of compounds featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These compounds were designed and synthesized as novel CDK2 targeting compounds .
Synthesis Analysis
The synthesis of these compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of these compounds includes the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These scaffolds are part of the design of the compounds, which were synthesized as novel CDK2 targeting compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones .Wissenschaftliche Forschungsanwendungen
Insecticidal Applications
The synthesis of innovative heterocycles, including those incorporating a thiadiazole moiety, has been explored for their insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. These compounds were synthesized using a versatile precursor, highlighting their potential in developing new insecticidal agents (Fadda et al., 2017; Soliman et al., 2020).
Antimicrobial and Antifungal Activities
Compounds derived from N-benzyl-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide have shown significant antimicrobial and antifungal activities. The synthesized heterocyclic derivatives, including pyrazoline and pyrazole derivatives, displayed potential against various bacterial and fungal strains, indicating their utility in developing new antimicrobial agents (Hassan, 2013; Idrees et al., 2019).
Wirkmechanismus
Target of Action
The primary target of N-benzyl-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a crucial enzyme in cell cycle regulation and is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition results in significant alterations in cell cycle progression, leading to the induction of apoptosis within cancer cells .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression pathway . This disruption leads to downstream effects such as the induction of apoptosis, which is a programmed cell death process that eliminates damaged or unnecessary cells .
Pharmacokinetics
Its potent inhibitory activity against cdk2 suggests that it may have favorable pharmacokinetic properties .
Result of Action
The result of this compound’s action is the significant inhibition of cell growth in various cancer cell lines . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 .
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of N-benzyl-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide can be achieved through a multi-step process involving the synthesis of intermediate compounds.", "Starting Materials": [ "4-butoxyaniline", "2-bromo-4-nitrophenol", "sodium hydride", "2-chloroacetyl chloride", "benzylamine", "sodium borohydride", "2-chloro-5-nitrobenzoic acid", "thiourea", "9-(4-butoxyphenyl)-3,6-dichloropyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine" ], "Reaction": [ "Step 1: Synthesis of 4-butoxy-2-nitrophenol by reacting 4-butoxyaniline with 2-bromo-4-nitrophenol in the presence of sodium hydride.", "Step 2: Synthesis of 2-(4-butoxy-2-nitrophenoxy)acetyl chloride by reacting 2-chloroacetyl chloride with 4-butoxy-2-nitrophenol.", "Step 3: Synthesis of N-benzyl-2-(4-butoxy-2-nitrophenoxy)acetamide by reacting benzylamine with 2-(4-butoxy-2-nitrophenoxy)acetyl chloride.", "Step 4: Reduction of the nitro group in N-benzyl-2-(4-butoxy-2-nitrophenoxy)acetamide to an amine group using sodium borohydride.", "Step 5: Synthesis of 2-(4-butoxy-2-aminophenoxy)-5-nitrobenzoic acid by reacting the amine group in N-benzyl-2-(4-butoxy-2-nitrophenoxy)acetamide with 2-chloro-5-nitrobenzoic acid.", "Step 6: Synthesis of 2-(4-butoxy-2-aminophenoxy)-5-nitrobenzoyl chloride by reacting 2-(4-butoxy-2-aminophenoxy)-5-nitrobenzoic acid with thionyl chloride.", "Step 7: Synthesis of 9-(4-butoxyphenyl)-3,6-dichloropyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine by reacting 2-(4-butoxy-2-aminophenoxy)-5-nitrobenzoyl chloride with thiourea.", "Step 8: Synthesis of N-benzyl-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide by reacting N-benzyl-2-(4-butoxy-2-aminophenoxy)acetamide with 9-(4-butoxyphenyl)-3,6-dichloropyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine in the presence of sodium hydride." ] } | |
CAS-Nummer |
1206988-54-6 |
Molekularformel |
C26H26N6O2S |
Molekulargewicht |
486.59 |
IUPAC-Name |
N-benzyl-2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H26N6O2S/c1-2-3-15-34-21-11-9-20(10-12-21)22-16-23-25-28-29-26(31(25)13-14-32(23)30-22)35-18-24(33)27-17-19-7-5-4-6-8-19/h4-14,16H,2-3,15,17-18H2,1H3,(H,27,33) |
InChI-Schlüssel |
FPGXSCZDAVUNGD-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NCC5=CC=CC=C5)C3=C2 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2694991.png)
![N-(2-chlorobenzyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2694992.png)

![7-Chloro-2-(2-(diethylamino)ethyl)-6-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2694994.png)

![4-[3-(Trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2694999.png)

![2-Chloro-N-[[3-(1-methylimidazol-2-yl)phenyl]methyl]propanamide](/img/structure/B2695007.png)


![4-[[(2R)-2-[[5-(4-Chlorophenyl)-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoyl]amino]benzamide](/img/structure/B2695010.png)
